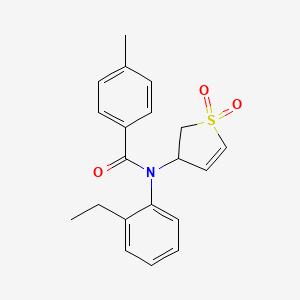

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-4-methylbenzamide

Description

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S/c1-3-16-6-4-5-7-19(16)21(18-12-13-25(23,24)14-18)20(22)17-10-8-15(2)9-11-17/h4-13,18H,3,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALJUYUGADWZFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-4-methylbenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the dioxido-dihydrothiophene ring, which can be achieved through the oxidation of a dihydrothiophene precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

Next, the ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where an ethylbenzene derivative is reacted with a suitable electrophile in the presence of a Lewis acid catalyst like aluminum chloride. The final step involves the formation of the benzamide moiety through an amide coupling reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for improved reaction efficiency and yield, as well as the implementation of advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-4-methylbenzamide can undergo various types of chemical reactions, including:

Oxidation: The dioxido-dihydrothiophene ring can be further oxidized to form sulfone derivatives.

Reduction: Reduction of the compound can lead to the formation of dihydrothiophene or thiophene derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiophene derivatives. Substitution reactions can introduce various functional groups, resulting in a wide range of substituted benzamide derivatives.

Scientific Research Applications

Structural Features

The compound contains:

- A thiophene ring with dioxido substituents.

- An amide functional group that enhances its reactivity and potential biological activity.

- An ethylphenyl group which may influence its pharmacokinetic properties.

Medicinal Chemistry

The compound is being explored for its potential as an antitumor agent . Its structural components may interact with biological targets involved in cancer progression. Research indicates that compounds with similar structures exhibit inhibitory activity against various cancer cell lines.

Case Study: Anticancer Activity

A study investigated the synthesis of related sulfonamide derivatives and their anticancer properties. The results suggested that modifications on the thiophene ring could enhance the cytotoxic effects against specific cancer types, indicating a promising avenue for developing new anticancer drugs .

Enzyme Inhibition

Research has shown that compounds similar to N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-4-methylbenzamide can act as inhibitors of enzymes such as acetylcholinesterase and α-glucosidase . These enzymes are critical in metabolic pathways and neurological functions.

Enzyme Inhibition Mechanism

The mechanism often involves binding to the active site of the enzyme, leading to decreased activity. This property is particularly relevant in the context of treating conditions like Alzheimer's disease and Type 2 diabetes mellitus .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis, particularly in creating more complex molecules. Its ability to undergo various chemical reactions (e.g., oxidation, reduction) allows for the development of diverse derivatives.

Synthetic Routes

Typical synthesis involves multi-step reactions where the thiophene ring is formed first, followed by the introduction of amide functionalities through acylation processes.

Material Science

Due to its unique electronic properties, this compound may find applications in developing organic electronic materials or sensors. The presence of sulfur and nitrogen heteroatoms can enhance conductivity and reactivity.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Synthetic Complexity |

|---|---|---|

| N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl) | Moderate anticancer potential | Moderate |

| N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-methylphenyl) | High enzyme inhibition | High |

This table illustrates how variations in substituents can affect both biological activity and synthetic complexity.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, its structural features may allow it to interact with cellular membranes, affecting membrane integrity and function.

Comparison with Similar Compounds

Key Observations :

- ’s analog exhibits higher lipophilicity due to hexyloxy and isopropylbenzyl groups, favoring lipid-rich environments .

- ’s dihydrothiazol derivative lacks a sulfone but incorporates a conjugated thiazole ring, which may influence binding interactions in biological systems .

- The nitro-substituted analog () introduces electrophilic character, which could confer reactivity in catalytic or medicinal contexts .

2.3 Pharmacological and Industrial Relevance

- Metal-Catalyzed Reactions : The N,O-bidentate directing group in ’s compound underscores the role of benzamides in catalytic C–H functionalization, a possible avenue for the target .

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-4-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : Not specified in the search results.

- Molecular Formula : C16H18N2O4S

- Molecular Weight : 342.39 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the thiophene ring and sulfone group enhances its reactivity and potential for binding to various biomolecules. The compound may exert its effects through:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could modulate receptor activity, influencing cellular signaling pathways.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential as antimicrobial agents.

- Antitumor Activity : Preliminary studies indicate that related compounds may possess cytotoxic effects on cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Cytotoxic effects on cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Case Studies

Several studies have highlighted the biological potential of compounds related to this compound:

- Antitumor Studies : A study evaluated the antitumor properties of a related compound in vitro against various cancer cell lines. Results indicated significant cytotoxicity, particularly against breast and lung cancer cells, suggesting a need for further investigation into structure-activity relationships (SARs) .

- Antimicrobial Testing : Another study assessed the antimicrobial efficacy of derivatives similar to the target compound against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications enhanced antibacterial activity .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

The synthesis typically involves multi-step reactions, including amidation, functional group protection/deprotection, and oxidation of the thiophene moiety. Critical parameters include:

- Temperature control : Exothermic reactions (e.g., amidation) require cooling to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for coupling steps .

- Catalysts : Palladium or nickel complexes may accelerate cross-coupling reactions, while sodium borohydride is effective for selective reductions .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR resolve substituent effects on aromatic rings and the dihydrothiophene moiety. Anisotropic effects from the dioxido group may cause signal splitting .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns, particularly for the labile dioxido-thiophene group .

- X-ray crystallography : SHELX software (SHELXL/SHELXS) is recommended for structure refinement. The dioxido group’s electron density can be challenging to model due to disorder in the thiophene ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., fungal vs. mammalian) or enzyme isoforms (e.g., kinase selectivity panels) .

- Structural analogs : Compare data with derivatives (e.g., 4-chlorophenyl or 4-fluorophenyl variants) to isolate the impact of the 2-ethylphenyl group .

- Redox sensitivity : The dioxido-thiophene group may degrade under prolonged light exposure, requiring strict storage conditions (−20°C, dark) .

Q. What experimental strategies elucidate the compound’s mechanism of action in pharmacological studies?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding to fungal CYP51 or human kinases. The dioxido group’s electronegativity may favor hydrogen bonding with active-site residues .

- In vitro assays : Measure IC values against Candida albicans ergosterol biosynthesis or TNF-α secretion in macrophages to assess antifungal/anti-inflammatory activity .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to confirm target engagement .

Q. How does the 1,1-dioxido-2,3-dihydrothiophen-3-yl group influence reactivity and target interactions?

- Electron-withdrawing effects : The sulfone group increases electrophilicity at the thiophene C3 position, enhancing nucleophilic attack susceptibility .

- Steric hindrance : The non-planar thiophene ring may limit access to hydrophobic binding pockets, as seen in comparative studies with tetrahydrofuran analogs .

- Redox activity : The dioxido group stabilizes radical intermediates, potentially contributing to pro-oxidant effects in antimicrobial assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.